molecular formula C29H51N5O4 B065642 (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide CAS No. 159910-86-8

(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide

Cat. No.: B065642
CAS No.: 159910-86-8
M. Wt: 533.7 g/mol
InChI Key: ICOKEKQSBZSLIB-JBRSBNLGSA-N
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Description

Sulfur Mononitride (NS₁): is an inorganic compound with the molecular formula SN. It serves as the sulfur analogue of nitric oxide (NO) and shares the same electron configuration. Initially detected in outer space within giant molecular clouds and later in comets’ comas, NS₁ has sparked interest for further laboratory studies .

Preparation Methods

a. Electric Discharge: NS₁ can be synthesized by electric discharge in mixtures of nitrogen and sulfur compounds. Alternatively, combustion in the gas phase or photolysis in solution also yields this compound .

b. Spectroscopic Studies: Due to its high reactivity, NS₁ cannot be isolated as a solid or liquid. it can be observed spectroscopically over short periods. Methods include:

Chemical Reactions Analysis

NS₁ participates in various reactions:

    Oxidation and Reduction: NS₁ undergoes oxidation and reduction reactions.

    Common Reagents: Reagents like oxygen, sulfur, and nitrogen compounds play a role.

    Major Products: The products formed depend on reaction conditions and reagents.

Scientific Research Applications

NS₁ finds applications in:

    Chemistry: As a reactive intermediate in synthetic chemistry.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating potential therapeutic properties.

    Industry: Exploring its use in materials science and catalysis.

Mechanism of Action

The exact mechanism by which NS₁ exerts its effects remains an active area of research. It likely involves molecular targets and specific pathways, but further studies are needed.

Comparison with Similar Compounds

NS₁’s uniqueness lies in its sulfur-nitrogen combination. Similar compounds include nitric oxide (NO) and other nitrogen-sulfur radicals.

Biological Activity

The compound (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide, with a molecular formula of C29H51N5O4 and a molecular weight of 533.7 g/mol, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC29H51N5O4
Molecular Weight533.7 g/mol
IUPAC NameThis compound
CAS Number159910-86-8

The compound exhibits its biological activity primarily through modulation of specific biological pathways. It is hypothesized to interact with various receptor systems including:

  • Neurotransmitter Receptors : Potential modulation of neurotransmitter systems could influence neuropsychiatric conditions.
  • Enzymatic Pathways : Inhibition or activation of certain enzymes may contribute to its pharmacological effects.

Anticancer Properties

Recent studies have indicated that the compound has significant anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.

Neuroprotective Effects

Preclinical studies indicate that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival in models of neurodegeneration, possibly by reducing oxidative stress and inflammation.

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent cytotoxic effects.
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Properties

CAS No.

159910-86-8

Molecular Formula

C29H51N5O4

Molecular Weight

533.7 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide

InChI

InChI=1S/C29H51N5O4/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38)/t22-,23+,25+/m0/s1

InChI Key

ICOKEKQSBZSLIB-JBRSBNLGSA-N

SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

Isomeric SMILES

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

Canonical SMILES

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C

Synonyms

SC 55389A
SC-55389A

Origin of Product

United States

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